molecular formula C6H5N5O2 B13022310 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid CAS No. 13877-58-2

7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13022310
CAS No.: 13877-58-2
M. Wt: 179.14 g/mol
InChI Key: LHPYFBXXTBSWPI-UHFFFAOYSA-N
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Description

7-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a high-value chemical scaffold designed for pharmaceutical research and development. Its structure combines a pyrazolopyrimidine heterocycle, a known bioisostere of the purine base found in ATP, with a carboxylic acid functional group, making it a versatile building block for the synthesis of novel kinase inhibitors . The pyrazolopyrimidine core is a privileged structure in medicinal chemistry, extensively investigated for its potent biological activities. Research indicates that derivatives of this scaffold act as effective inhibitors of critical protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . These inhibitory properties make such compounds promising candidates in oncology research, with demonstrated in vitro anti-proliferative activity against various human cancer cell lines such as A549 (lung), HCT-116 (colon), and MCF-7 (breast) . Furthermore, structurally related pyrazolo[4,3-d]pyrimidine compounds have shown significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators like NO, IL-6, and TNF-α in RAW264.7 macrophage models, suggesting broader therapeutic applications . The presence of both an amino and a carboxylic acid group on the core structure provides handles for further synthetic modification. Researchers can utilize this compound to develop targeted libraries by forming amide bonds, conjugating with other pharmacophores, or creating prodrugs. The molecule is intended for use in hit-to-lead optimization , mechanistic studies , and structure-activity relationship (SAR) analysis . This product is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

13877-58-2

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

7-amino-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)(H2,7,8,9)

InChI Key

LHPYFBXXTBSWPI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 3-Methyl-4-nitropyrazole-5-carboxylic acid is a common precursor synthesized by condensation of 2,5-pentanedione with hydrazine hydrate to yield 3,5-dimethylpyrazole, followed by nitration (using nitric and sulfuric acid) and oxidation (with potassium permanganate) to introduce the nitro and carboxylic acid functionalities.

  • The acid is then esterified to ethyl 3-methyl-4-nitropyrazole-5-carboxylate using an alcoholic solution saturated with hydrogen chloride at room temperature to avoid unwanted alkylation.

Conversion to Carboxamide and Formylamino Derivatives

  • The ester is reacted with ammonium hydroxide to form the 5-carboxamide analogue.

  • This carboxamide is catalytically reduced (hydrogenation with palladium on carbon) and simultaneously or sequentially formylated (using formic acid, ethanol, and water) to yield 4-formylamino-3-methylpyrazole-5-carboxamide.

Intramolecular Ring Closure to Pyrazolo[4,3-d]pyrimidine

  • The 4-formylamino-3-methylpyrazole-5-carboxamide undergoes intramolecular cyclization by refluxing in dimethylformamide with catalytic sodium methoxide, producing 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine in high yield and purity.

  • The 7-hydroxy group can be converted to a 7-chloro derivative, which is then reacted with alkylamino compounds to introduce the 7-amino substituent, completing the pyrazolo[4,3-d]pyrimidine core with the amino group at position 7.

Alternative Routes via Pyrazolo[3,4-d]pyrimidine Intermediates

  • Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by condensation of pyrazole-o-aminonitriles with triethylorthoformate in refluxing acetic anhydride to form ethoxymethyleneamino intermediates, which upon treatment with aqueous alcoholic ammonia yield 4-aminopyrazolo[3,4-d]pyrimidines.

  • Hydrazine hydrate treatment of these intermediates can yield amino-substituted pyrazolo[3,4-d]pyrimidines, which are structurally related and can be modified to obtain the target compound.

Hydrolysis and Functional Group Transformations

  • Basic hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate affords the corresponding carboxylic acid, which can be further reacted with acetic anhydride and other reagents to build the pyrazolo[3,4-d]pyrimidine scaffold.

  • Reaction with hydrazine hydrate and other nucleophiles allows for the introduction of amino groups and ring closure to form the pyrazolo[3,4-d]pyrimidine nucleus.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Transformation Yield / Notes
1 2,5-Pentanedione + Hydrazine hydrate Condensation 3,5-Dimethylpyrazole -
2 3,5-Dimethylpyrazole Nitration (HNO3/H2SO4), Oxidation (KMnO4) 3-Methyl-4-nitropyrazole-5-carboxylic acid -
3 3-Methyl-4-nitropyrazole-5-carboxylic acid Esterification (Alcohol + HCl) Ethyl 3-methyl-4-nitropyrazole-5-carboxylate Room temp, minimizes alkylation
4 Ethyl ester Ammonium hydroxide 5-Carboxamide analogue -
5 5-Carboxamide analogue Catalytic reduction (H2, Pd/C), Formylation (HCOOH/EtOH/H2O) 4-Formylamino-3-methylpyrazole-5-carboxamide Can be simultaneous or sequential
6 4-Formylamino-3-methylpyrazole-5-carboxamide Reflux in DMF + NaOMe (catalyst) 7-Hydroxy-3-methylpyrazolo[4,3-d]pyrimidine High yield, high purity
7 7-Hydroxy derivative Chlorination, then reaction with alkylamino 7-Alkylamino-3-methylpyrazolo[4,3-d]pyrimidine Final amino substitution
8 Pyrazole-o-aminonitriles Triethylorthoformate, Acetic anhydride reflux Ethoxymethyleneamino intermediates Used without purification
9 Intermediates Aqueous alcoholic ammonia 4-Aminopyrazolo[3,4-d]pyrimidines -
10 Pyrazolo[3,4-d]pyrimidine intermediates Hydrazine hydrate Amino-substituted pyrazolo[3,4-d]pyrimidines -

Research Findings and Notes

  • The intramolecular cyclization step (Step 6) is critical for forming the pyrazolo[4,3-d]pyrimidine ring and is typically performed under reflux in dimethylformamide with sodium methoxide as a catalyst, yielding the hydroxy derivative in high purity and yield.

  • The conversion of the hydroxy group to a chloro substituent followed by nucleophilic substitution with alkylamino compounds is a reliable method to introduce the 7-amino group, which is essential for biological activity.

  • Alternative synthetic routes involving pyrazole-o-aminonitriles and triethylorthoformate provide access to related pyrazolo[3,4-d]pyrimidine derivatives, which can be further modified to obtain the target compound or analogues.

  • The use of catalytic hydrogenation and formylation steps allows for efficient functional group transformations necessary for ring closure and amino group introduction.

  • Purification is commonly achieved by recrystallization or column chromatography using silica gel with appropriate solvent systems (e.g., cyclohexane-ethyl acetate mixtures).

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of pyrazolopyrimidine derivatives are highly sensitive to substituent variations. Key analogs and their distinctions include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
6-Methyl-7-oxo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Methyl at position 6; oxo at position 7 Likely reduced basicity due to oxo group; ester derivatives may alter solubility
1-C-(7-Amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-D-ribitol Ribitol sugar moiety appended to position 3 Potential nucleoside analog; may influence cellular uptake
5-Substituted 1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d]pyrimidin-4-ones Methoxyquinoline at position 1; methyl at 6 Antibacterial activity (MIC values not specified); antioxidant properties
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate Ester at position 4; methoxyquinoline at 1 Precursor for hydrolysis to carboxylic acid; intermediate in synthesis

Key Observations :

  • The carboxylic acid group at position 3 in the target compound enhances polarity compared to ester derivatives (e.g., ethyl esters in ), improving aqueous solubility.
  • Substitution at position 7 (e.g., amino vs. oxo) modulates electronic properties and hydrogen-bonding capacity, which may affect target binding .
Antitubercular Activity:
  • Compounds 320–321 (4-nitro-phenyl-substituted pyrimidines) showed MIC values of 25 μg/ml against M. tuberculosis H37Rv .
  • Compound 325 (structural details unspecified) demonstrated superior antitubercular activity (MIC = 16 μg/ml), highlighting the impact of substituent optimization .
Antibacterial and Antioxidant Activity:

The amino group may facilitate interactions with bacterial enzymes or nucleic acids, akin to purine analogs .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Data : Related compounds, such as 8h, exhibit characteristic ¹H-NMR peaks for aromatic protons (δ 8.67 ppm) and methoxy groups (δ 3.62 ppm) . The target compound’s carboxylic acid proton is expected to resonate near δ 12–14 ppm in DMSO-d₆.

Biological Activity

7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS No. 13877-58-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an amino group at the 7-position and a carboxylic acid group at the 3-position, which significantly influence its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H5N5O2
  • Molecular Weight : 179.14 g/mol
  • Structure : The compound's structure includes a pyrazolo and pyrimidine ring system, contributing to its unique biological properties.

Biological Activities

Research indicates that 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid exhibits several significant biological activities:

1. Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound's derivatives have been reported to interact with CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cancer cell proliferation .
  • Case Study : A derivative was tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, demonstrating IC50 values of 8.21 µM and 19.56 µM, respectively .

2. Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses:

  • Mechanism : It can inhibit pro-inflammatory cytokines and modulate signaling pathways such as the TLR4/p38 pathway .
  • Case Study : Derivatives were tested for their ability to reduce inflammation markers in vitro, showing promising results.

3. Antiviral Activity

Recent findings suggest that the compound may also exhibit antiviral properties:

  • Targeting Viral Replication : Compounds structurally related to 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid have demonstrated activity against viruses such as HIV and hepatitis A .
  • Case Study : A study highlighted its efficacy against hepatitis A virus (HAV) at concentrations as low as 20 µg/10^5 cells .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is critical for its biological activity. The following table summarizes structural analogs and their associated activities:

Compound NameStructureBiological ActivityUnique Features
1H-Pyrazolo[4,3-d]pyrimidin-7-oneStructureAnticancerLacks amino group
6-Amino-1H-pyrazolo[4,3-d]pyrimidin-5-oneStructureAnti-inflammatoryDifferent position of amino group
5-Methyl-7-amino-1H-pyrazolo[4,3-d]pyrimidin-6-oneStructureAnticancerMethyl substitution enhances lipophilicity

Synthesis Approaches

The synthesis of 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves multi-step synthetic routes that may include:

  • Formation of the pyrazolo ring.
  • Introduction of the amino group at the 7-position.
  • Carboxylation at the 3-position through various chemical reactions .

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